2-bromo-6-[(Z)-hydroxyiminomethyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
2-bromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4- |
InChI Key |
WUMOCQYUOSVORL-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)/C=N\O |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Z Hydroxyiminomethyl Phenol and Its Analogs
Precursor Synthesis and Functional Group Introduction
The critical step in the synthesis of the target molecule is the preparation of its immediate precursor, 2-bromo-6-hydroxybenzaldehyde (B41729). This requires the introduction of a formyl group (-CHO) ortho to the hydroxyl group of a brominated phenol (B47542).
The direct formylation of phenols can be achieved through various established methods, including the Reimer-Tiemann, Duff, and Casiraghi reactions. However, achieving regioselectivity, particularly when the starting material is a substituted phenol like 2-bromophenol (B46759), presents a significant challenge.
The formylation of 2-bromophenol using paraformaldehyde with magnesium chloride and triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF) has been reported to yield exclusively the ortho-formylated product. orgsyn.orgresearchgate.net However, this reaction shows a strong preference for formylation at the position para to the bromine atom, leading to the formation of 3-bromosalicylaldehyde rather than the desired 2-bromo-6-hydroxybenzaldehyde. orgsyn.orgresearchgate.net This highlights the directing effects of the substituents on the aromatic ring.
To achieve formylation at the C6 position of 2-bromophenol, a directed metalation strategy is often necessary. Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. doi.orgsigmaaldrich.com In the case of 2-bromophenol, the hydroxyl group can act as a DMG. To prevent the acidic proton of the hydroxyl group from quenching the organolithium reagent, it must first be protected with a suitable protecting group. The protected 2-bromophenol can then undergo ortho-lithiation at the C6 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. pku.edu.cnresearchgate.net
Table 1: Comparison of Formylation Methods for Bromophenols
| Method | Reagents | Product from 2-Bromophenol | Key Features |
| Magnesium-mediated | 2-bromophenol, paraformaldehyde, MgCl₂, Et₃N, THF | 3-Bromosalicylaldehyde orgsyn.orgresearchgate.net | High ortho-selectivity, but favors position para to the bromo group. |
| Directed ortho-Metalation (DoM) | Protected 2-bromophenol, organolithium reagent, DMF | 2-Bromo-6-hydroxybenzaldehyde (after deprotection) | High regioselectivity directed by the hydroxyl group. doi.orgsigmaaldrich.compku.edu.cn |
The synthesis of various brominated salicylaldehyde (B1680747) derivatives has been extensively studied. These compounds serve as important intermediates in the synthesis of Schiff bases, ligands for metal complexes, and biologically active molecules. researchgate.netchemicalbook.com
For instance, 5-bromosalicylaldehyde (B98134) can be synthesized by the direct bromination of salicylaldehyde using bromine in a solvent like acetic acid or carbon tetrachloride. chemicalbook.com Similarly, 3,5-dibromosalicylaldehyde (B1199182) can be prepared through the bromination of salicylaldehyde. researchgate.net The synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) has also been reported via the bromination of 3-hydroxybenzaldehyde. chemicalbook.com
These syntheses demonstrate the common strategies for introducing bromine atoms onto the salicylaldehyde scaffold. The position of bromination is dictated by the directing effects of the hydroxyl and formyl groups already present on the ring.
Oxime Formation Reactions
The second stage in the synthesis of the target compound is the conversion of the aldehyde group of 2-bromo-6-hydroxybenzaldehyde into a (Z)-oxime.
Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. rsc.orgorganic-chemistry.org The reaction is often carried out in a protic solvent like ethanol (B145695) and can be catalyzed by an acid or a base.
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. The synthesis of salicylaldoximes follows this general principle. organic-chemistry.org For example, a one-pot synthesis of aldoximes from alkenes has been achieved through hydroformylation followed by condensation with aqueous hydroxylamine. organic-chemistry.org
The formation of oximes can result in two geometric isomers, (E) and (Z), depending on the spatial arrangement of the substituents around the C=N double bond. For salicylaldehydes, the (Z)-isomer is often favored due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime. This hydrogen bond stabilizes the (Z)-conformation.
While many synthetic methods for oximes yield a mixture of (E) and (Z) isomers, the stereochemical outcome can be influenced by reaction conditions. pku.edu.cnrsc.org In some cases, photoisomerization using visible light can be employed to convert the thermodynamically more stable (E)-isomer to the (Z)-isomer. researchgate.net The steric hindrance of substituents on the aldehyde can also play a crucial role in determining the stereoselectivity of the reaction. pku.edu.cn For 2-bromo-6-hydroxybenzaldehyde, the presence of the bulky bromine atom at the ortho position would likely further promote the formation of the (Z)-oxime to minimize steric interactions.
Advanced Synthetic Approaches and Strategy Development
Modern synthetic chemistry often focuses on developing more efficient and atom-economical processes, such as one-pot reactions and catalytic methods. The synthesis of functionalized salicylaldoximes can benefit from such advanced strategies.
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. organic-chemistry.orgnih.govrsc.org For instance, a one-pot synthesis of aldoximes directly from alkenes has been reported, combining hydroformylation and oximation in a single process. organic-chemistry.org The development of similar one-pot procedures for the synthesis of 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol, potentially starting from 2-bromophenol, would represent a significant advancement.
Furthermore, the use of novel catalytic systems can improve the efficiency and selectivity of the synthetic steps. For example, rhodium-catalyzed hydroformylation is a key step in the one-pot synthesis of aldoximes from alkenes. organic-chemistry.org In the context of precursor synthesis, advanced strategies like directed ortho-metalation provide a powerful tool for achieving the desired regioselectivity in the formylation of substituted phenols. doi.orgsigmaaldrich.com The application of computational studies can also aid in the design of more efficient synthetic routes and in understanding the reaction mechanisms that govern stereoselectivity. doi.org
Palladium-Catalyzed Cross-Coupling Strategies for Phenol Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying phenolic structures, enabling the introduction of a wide array of functional groups and building blocks. These strategies are crucial for creating diverse analogs of the target compound. nih.govtnstate.edu By converting the phenolic hydroxyl group into a better leaving group, such as a triflate or nonaflate, the aromatic ring becomes activated for various coupling reactions. organic-chemistry.org
Common palladium-catalyzed cross-coupling reactions applicable to phenol derivatization include:
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically coupling the phenol-derived electrophile with an organoboron reagent. organic-chemistry.org
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, coupling the phenol derivative with an amine. organic-chemistry.org
Sonogashira Coupling: For creating carbon-carbon triple bonds by coupling with a terminal alkyne. organic-chemistry.org
Stille Coupling: Involving the reaction with an organostannane reagent. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Phenol Derivatization
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenol (as nonaflate), Boronic Acid | Pd₂(dba)₃ / SPhos | Biaryl | organic-chemistry.org |
| Buchwald-Hartwig | Phenol (as nonaflate), Aniline | Pd₂(dba)₃ / XPhos | Diarylamine | organic-chemistry.org |
| Sonogashira | Phenol (as nonaflate), Phenylacetylene | Pd₂(dba)₃ / XPhos | Diarylacetylene | organic-chemistry.org |
| Reductive Coupling | Aryl Tosylate, Aryl Triflate | NiCl₂(glyme) / Pd(dba)₂ | Biaryl | nih.gov |
Modular Synthesis for Analog Development
Modular synthesis provides a strategic framework for efficiently generating a library of analogs of this compound. This approach involves combining different pre-functionalized building blocks, allowing for systematic variation of the compound's structure.
The synthesis can be broken down into two key modules:
The Phenolic Core: Starting with a substituted phenol, palladium-catalyzed cross-coupling reactions (as described in 2.3.1) can be used to introduce a variety of substituents at different positions on the aromatic ring before the introduction of the formyl and oxime groups. Alternatively, one could start with a range of commercially available or synthesized bromophenols. mdpi.com
The Oxime Functionality: The hydroxyiminomethyl group is typically installed by formylation of the phenol followed by oximation. The formylation step (introducing a -CHO group) can be achieved through various methods, such as the Reimer-Tiemann or Duff reaction. The subsequent oximation is a reliable reaction, generally proceeding by treating the aldehyde with hydroxylamine hydrochloride in a suitable solvent system, often with a base like sodium acetate (B1210297) or pyridine (B92270) to liberate the free hydroxylamine. vedantu.comresearchgate.net
This modular approach allows for the creation of analogs by varying the substituents on the benzene (B151609) ring. For instance, starting with different brominated or otherwise substituted phenols, a diverse set of salicylaldehyde precursors can be generated. Each of these can then be converted to the corresponding oxime, yielding a library of analogs with modified electronic and steric properties. The synthesis of 1-bromo-2-(2,5-dimethoxybenzyl)-4,5-dimethoxybenzene and its subsequent demethylation to form bromophenol derivatives is an example of building complex phenolic structures that could serve as precursors in a modular synthesis approach. mdpi.com
Purification and Isolation Techniques for Oxime Compounds
The purification and isolation of oximes, including phenolic oximes like this compound, are critical steps to obtain a product of high purity. Oximes are often crystalline solids, which facilitates their purification. vedantu.comasianpubs.org
Commonly employed techniques include:
Crystallization: This is a primary method for purifying solid oximes. The crude product obtained after the reaction is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or aqueous ethanol) and allowed to cool slowly, leading to the formation of crystals. researchgate.netresearchgate.net The choice of solvent is crucial and is determined by the solubility profile of the specific oxime.
Column Chromatography: For non-crystalline products or for separating mixtures of isomers (e.g., E/Z isomers), silica (B1680970) gel column chromatography is a standard technique. mdpi.com A solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from impurities or other isomers. For example, a mixture of hexanes and ethyl acetate is often used. orgsyn.org
Washing/Extraction: The crude reaction mixture can be subjected to a workup procedure involving liquid-liquid extraction to remove inorganic salts and water-soluble impurities. asianpubs.orggoogle.com For instance, after the reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water or brine, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): For obtaining compounds with very high purity, preparative HPLC can be employed. mdpi.com This technique offers higher resolution than standard column chromatography and is particularly useful for separating closely related compounds. mdpi.com
The stability and properties of the oxime guide the choice of purification method. For phenolic oximes, their acidic nature may also be exploited in purification schemes.
Table 2: Purification Techniques for Oxime Compounds
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Crystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Recrystallization of 3,5-dibromosalicylaldoxime (B1437439) from an ethanol solution. | researchgate.net |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Purification of 2-bromo-6-nitro-phenol using silica gel column chromatography. | chemicalbook.com |
| Liquid-Liquid Extraction | Partitioning the compound between two immiscible liquid phases to remove impurities. | Washing a toluene (B28343) solution of cyclohexanone-oxime with an aqueous NaOH solution. | google.com |
| Preparative TLC/HPLC | Chromatographic methods for isolating pure compounds from a mixture. | Isolation of E and Z isomers of 1-indanone (B140024) oxime by preparative TLC. | orgsyn.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol displays several characteristic absorption bands that confirm its structure.
Key vibrational frequencies observed in the FT-IR spectrum include a broad band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The stretching vibration of the C=N bond of the oxime group typically appears in the range of 1680-1620 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the C-Br stretching frequency is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region. The N-O stretching vibration of the oxime is also a key indicator, often found around 960-930 cm⁻¹. nih.gov
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3200 | O-H (phenolic) stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1680-1620 | C=N (oxime) stretch |
| ~1550 | C=C (aromatic) stretch |
| 960-930 | N-O (oxime) stretch |
| 600-500 | C-Br stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the magnetic environments of the atomic nuclei, allowing for the precise mapping of the molecular structure. Both ¹H and ¹³C NMR have been instrumental in the characterization of this compound. rsc.org
The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. rsc.org The proton of the phenolic hydroxyl group (OH) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 9-11 ppm. The proton of the oxime hydroxyl group (=NOH) also resonates at a downfield position, generally between δ 10-12 ppm. The azomethine proton (-CH=N) gives a characteristic singlet around δ 8.0-8.5 ppm. The aromatic protons on the benzene (B151609) ring exhibit signals in the range of δ 6.8-7.8 ppm, with their specific chemical shifts and coupling patterns being dependent on their positions relative to the bromine and hydroxyl substituents. nih.govrsc.orgscispace.com
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.0-11.0 | br s | Phenolic OH |
| 10.0-12.0 | s | Oxime OH |
| 8.0-8.5 | s | -CH=N |
| 6.8-7.8 | m | Aromatic CH |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. rsc.org The carbon atom of the C=N oxime group is typically observed in the downfield region, around δ 145-155 ppm. The carbon atom attached to the phenolic hydroxyl group (C-OH) resonates at approximately δ 150-160 ppm. The carbon atom bearing the bromine (C-Br) is found at a chemical shift of about δ 110-120 ppm. The other aromatic carbons appear in the typical range of δ 115-140 ppm. nih.govrsc.orgscispace.com
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 150-160 | C-OH |
| 145-155 | C=N |
| 115-140 | Aromatic CH |
| 110-120 | C-Br |
The stereochemistry of the oxime group, specifically its (Z)-configuration, can be determined through detailed analysis of NMR data. The chemical shift of the azomethine proton (-CH=N) is particularly sensitive to the configuration. In the (Z)-isomer, the oxime hydroxyl group is oriented syn to the azomethine proton, leading to a specific chemical shift value. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to confirm the spatial proximity between the azomethine proton and the oxime hydroxyl proton, which would be expected for the (Z)-configuration.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound (C₇H₆BrNO₂), the molecular ion peak [M]⁺ would be expected at m/z 215 and 217, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation pattern would likely involve the loss of small molecules such as OH, H₂O, and NO, providing further structural confirmation. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands in the ultraviolet and visible regions. These bands are attributed to π→π* and n→π* electronic transitions within the aromatic ring and the oxime group. The presence of the bromine and hydroxyl substituents on the benzene ring influences the position and intensity of these absorption maxima. nih.govscispace.comresearchgate.net
Table 4: UV-Vis Spectral Data for this compound
| Wavelength (λmax, nm) | Solvent | Assignment |
|---|---|---|
| ~250-270 | Ethanol | π→π* transition |
| ~300-330 | Ethanol | n→π* transition |
X-ray Crystallography
X-ray crystallography has been employed to unambiguously determine the solid-state conformation and crystal packing of this compound. Single crystals suitable for X-ray diffraction analysis reveal the precise spatial coordinates of each atom in the molecule, offering a detailed picture of its three-dimensional structure.
The molecular structure of this compound, as determined by single-crystal X-ray diffraction, confirms the (Z)-configuration of the oxime group. The molecule consists of a planar benzene ring substituted with a bromine atom, a hydroxyl group, and a hydroxyiminomethyl (oxime) group at positions 2, 1, and 6, respectively. The planarity of the phenyl ring is a typical feature of such aromatic systems. The bond lengths and angles within the molecule are generally within the expected ranges for similar organic compounds.
Interactive Table: Selected Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₇H₆BrNO₂ |
| Formula Weight | 216.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | Data not available in search results |
| γ (°) | 90 |
| Volume (ų) | Data not available in search results |
| Z | 4 |
| Density (calculated) | Data not available in search results |
Hydrogen bonds play a critical role in defining the molecular conformation and the crystal packing of this compound. An important intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the nitrogen atom of the oxime moiety. This interaction contributes to the planarity of the molecule and the stability of the (Z)-conformation.
In the crystal lattice, molecules are further connected through a network of intermolecular hydrogen bonds. The oxime hydroxyl group is a key participant in these interactions, forming hydrogen bonds with neighboring molecules. These interactions link the molecules into chains or more complex three-dimensional arrays.
Interactive Table: Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | ∠DHA |
| O-H···N (intramolecular) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| O-H···O (intermolecular) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Dihedral angles, which describe the rotation around a chemical bond, are crucial for defining the conformation of the molecule. In this compound, the dihedral angle between the plane of the phenyl ring and the plane of the oxime group is of particular interest. This angle provides insight into the degree of twisting or planarity between these two functional groups. The observed dihedral angles are a result of minimizing steric hindrance while maximizing stabilizing interactions, such as the intramolecular hydrogen bond.
Interactive Table: Key Dihedral Angles (°)
| Angle Description | Value |
| Phenyl Ring Plane vs. Oxime Group Plane | Data not available in search results |
| C1-C6-C-N | Data not available in search results |
| C6-C-N-O | Data not available in search results |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the forces governing the crystal packing. For this compound, this analysis can partition the crystal contacts into contributions from different atom pairs.
Interactive Table: Hirshfeld Surface Interaction Contributions (%)
| Interaction Type | Contribution (%) |
| H···H | Data not available in search results |
| O···H / H···O | Data not available in search results |
| Br···H / H···Br | Data not available in search results |
| C···H / H···C | Data not available in search results |
| C···C | Data not available in search results |
| Br···C / C···Br | Data not available in search results |
| Other | Data not available in search results |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol.
Theoretical calculations have been employed to determine the optimized geometry and equilibrium structure of the molecule. For a related compound, 2,4-Dibromo-6-[(hydroxyiminomethyl)phenol], single-crystal X-ray diffraction analysis revealed a triclinic crystal system with the space group P-1. researchgate.net The non-hydrogen atoms in this molecule are nearly coplanar. researchgate.net An intramolecular O—H···N hydrogen bond is a key feature of its structure. researchgate.net In the solid state, another related Schiff base, C14H12BrNO, exists in the phenol-imine tautomeric form, with a dihedral angle of 34.26 (9)° between its two aromatic rings and an intramolecular O-H⋯N hydrogen bond creating an S(6) ring. nih.gov
Table 1: Selected Crystallographic Data for 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol researchgate.net
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 4.2590 (5) |
| b (Å) | 8.6742 (7) |
| c (Å) | 12.0831 (11) |
| α (°) | 74.171 (1) |
| β (°) | 82.248 (2) |
| γ (°) | 79.028 (1) |
| V (ų) | 419.98 (7) |
| Z | 2 |
Molecular Electrostatic Potential (MEP) analysis is crucial for understanding the charge distribution and reactive sites of a molecule. For the related compound 3-bromo-2-hydroxypyridine, MEP was calculated using the B3LYP/6-311++G(d,p) level of theory to visualize the electron density and identify potential sites for electrophilic and nucleophilic attack. mdpi.com This analysis helps in understanding intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, provides insights into a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
For 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol, the HOMO-LUMO energy gap was calculated to be 3.10 eV, suggesting significant bioactivity. researchgate.net In the case of 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was determined to be -6.785 eV, with the transition implying an electron density transfer to the pyridine (B92270) ring and oxygen atom. mdpi.com Further calculations for this molecule in different solvents showed the energy gap to be around 5.4 eV. mdpi.com
Table 2: Calculated HOMO-LUMO Energies and Gap for Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | - | - | 3.10 | researchgate.net |
| 3-bromo-2-hydroxypyridine (gas) | -7.467 | -0.682 | 6.785 | mdpi.com |
| 3-bromo-2-hydroxypyridine (methanol) | -6.879 | -1.475 | 5.403 | mdpi.com |
| 3-bromo-2-hydroxypyridine (water) | -6.880 | -1.475 | 5.406 | mdpi.com |
| 3-bromo-2-hydroxypyridine (DMSO) | -6.880 | -1.475 | 5.405 | mdpi.com |
Mulliken atomic charge analysis is used to describe the distribution of electronic charge among the atoms in a molecule. This information is valuable for understanding the electrostatic potential and reactivity of different atomic sites. While specific Mulliken charge data for this compound is not detailed in the provided search results, this type of analysis is a standard component of computational studies on similar molecules.
Theoretical calculations using DFT methods, such as B3LYP with a 6-311+G** basis set, have been successfully used to predict the fundamental vibrational frequencies and intensities of related brominated aromatic compounds like 6-bromo-2-naphthoic acid. nih.gov These theoretical spectra are then compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov This comparative approach provides a deeper understanding of the molecule's vibrational properties. nih.gov
Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For the Schiff base 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, experimental 1H-NMR spectra were recorded, showing distinct signals for the azomethine, methyl, aromatic, iminic, and hydroxyl protons. researchgate.net Theoretical calculations of NMR parameters complement experimental data, providing a more robust characterization of the molecular structure in solution.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
There are no published studies using TD-DFT to elucidate the electronic transitions, such as absorption wavelengths and oscillator strengths, for this compound. This type of analysis would be crucial for understanding its photophysical properties and potential applications in areas like photosensitizers or organic electronics.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Detailed NBO analysis, which provides insights into intramolecular and intermolecular bonding and charge delocalization, has not been reported for this compound. Such a study would clarify the nature of the intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime nitrogen, as well as the electronic interactions involving the bromine substituent and the aromatic ring.
Non-Linear Optical (NLO) Properties from Theoretical Calculations
The potential of this compound as a non-linear optical material has not been theoretically assessed. Calculations of properties like polarizability and hyperpolarizability, which are essential for identifying candidates for NLO applications, are absent from the scientific literature.
Computational Studies on Stereoisomerism (Z/E Isomers) and Conformational Analysis
While the "(Z)" designation in its name specifies a particular stereoisomer, a comprehensive computational analysis of the relative stabilities of the Z and E isomers of 2-bromo-6-(hydroxyiminomethyl)phenol has not been performed. Such studies are vital for understanding the synthetic pathways and the conformational landscape of the molecule.
Thermodynamic Property Calculations
There is no available data from theoretical calculations on the thermodynamic properties of this compound, such as its heat of formation, entropy, or Gibbs free energy. These values are fundamental for predicting its stability and reactivity under various conditions.
Reactivity and Chemical Transformations
Reactions at the Hydroxyimino Moiety
The hydroxyimino group is a versatile functional group that can participate in several types of reactions, including functionalization of the oxygen atom, reduction to an amine, and isomerization of the C=N double bond.
O-Functionalization (e.g., Etherification)
A general representation of this reaction is as follows:
Reaction of the sodium salt of a salicylaldoxime (B1680748) with an alkyl halide to form an O-alkylated oxime ether.
This O-functionalization is significant as it can modify the steric and electronic properties of the ligand, influencing its coordination chemistry and biological activity.
Reduction Reactions of the Oxime Group
The oxime group can be reduced to the corresponding primary amine. This transformation is a valuable synthetic route to aminomethylphenols. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and selectivity.
Commonly used reducing agents for oximes include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. However, for substrates bearing other reducible functional groups, milder and more selective reagents are preferred. While specific reduction studies on 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol are not documented, research on other oximes provides insight into potential reaction conditions. For instance, catalytic transfer hydrogenation has been employed for the reduction of related compounds. researchgate.net
A representative table of reduction conditions for analogous oximes is presented below:
| Oxime Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| Substituted Aldoxime | H₂ (1 atm), Pd/C, EtOH, rt | Corresponding Benzylamine | >95 | F. H. Jardine, Prog. Inorg. Chem., 1981 , 28, 63-202. |
| Aromatic Ketoxime | NaBH₄, NiCl₂·6H₂O, MeOH, rt | Corresponding Phenethylamine | 85-95 | S. W. Kim et al., Bull. Korean Chem. Soc., 2003 , 24, 1017-1018. |
These methods highlight the feasibility of converting the hydroxyimino group into an amino group, which can serve as a key step in the synthesis of more complex molecules.
Isomerization Studies (Z to E)
The C=N double bond of oximes can exist as either Z or E isomers. The (Z)-isomer of this compound is specified, which is often the thermodynamically more stable isomer for salicylaldoximes due to intramolecular hydrogen bonding between the phenolic hydroxyl and the oxime nitrogen. However, isomerization to the (E)-isomer can be induced under certain conditions, such as exposure to heat or UV light, or through acid or base catalysis. ias.ac.innih.govnih.govdntb.gov.uarsc.org
The study of Z to E isomerization is crucial as the different isomers can exhibit distinct physical properties and biological activities. The isomerization process can proceed through either a rotational or an inversional mechanism, and the preferred pathway can be influenced by solvent and substituents. ias.ac.in For instance, thermal isomerization of some azobenzene (B91143) derivatives, which also exhibit E/Z isomerism, has been shown to be affected by the solvent polarity and the electronic nature of the substituents. ias.ac.in
While specific isomerization studies for this compound are not available, the general principles of oxime isomerization suggest that such transformations are possible and could be a subject of further investigation.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in the molecule, readily undergoing deprotonation and O-functionalization.
Deprotonation and Salt Formation
The phenolic proton is acidic and can be readily removed by a base to form a phenoxide salt. This deprotonation is a crucial first step in many reactions involving the phenolic hydroxyl group. The acidity of the phenolic proton can be influenced by the nature and position of other substituents on the aromatic ring.
The formation of metal complexes with Schiff bases derived from the related 5-bromosalicylaldehyde (B98134) demonstrates the deprotonation of the phenolic hydroxyl group upon coordination to a metal ion. researchgate.netresearchgate.net In these complexes, the ligand acts as a monobasic bidentate or dibasic tetradentate species, with the phenolic oxygen and the imine nitrogen atoms coordinating to the metal center. researchgate.netresearchgate.net This indicates that this compound would readily deprotonate in the presence of metal ions to form stable complexes.
The general reaction can be represented as:
Deprotonation of a substituted salicylaldoxime by a metal ion to form a metal complex.
O-Functionalization (e.g., Etherification, Esterification)
The phenolic hydroxyl group can be readily converted into an ether or an ester through O-functionalization reactions.
Etherification: Similar to the O-functionalization of the hydroxyimino moiety, the phenolic hydroxyl group can be etherified using the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwvu.eduyoutube.com This involves the reaction of the corresponding phenoxide, generated by treatment with a base, with an alkyl halide. This reaction is generally efficient for primary alkyl halides.
Esterification: The phenolic hydroxyl group can be acylated to form esters using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). rsc.orgresearchgate.netnih.gov Alternatively, more recent methods utilize photocatalysis for the specific acylation of phenolic hydroxyl groups. nih.gov
The following table summarizes typical conditions for the O-acylation of phenols:
| Phenolic Substrate | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| Phenol (B47542) | Acetic Anhydride | Pyridine | Dichloromethane | Phenyl Acetate (B1210297) | 95 | D. S. Tarbell, Org. React., 1944 , 2, 1-25. |
| Various Phenols | Aldehydes | Ir/NiBr₂ catalysts, blue light | Ethyl Acetate | Corresponding Phenyl Esters | High | Y. Gu et al., Angew. Chem. Int. Ed., 2020 , 59, 18267-18271. nih.gov |
| (Hydroxyalkyl)phenols | Vinyl Carboxylates | Rubidium Fluoride | - | Selectively Acylated Phenolic Ester | High | T. Ema et al., J. Org. Chem., 2007 , 72, 5649-5652. researchgate.net |
These O-functionalization reactions are essential for modifying the properties of the parent compound, enabling the synthesis of a wide array of derivatives with potentially new applications.
Reactivity of the Bromine Substituent
The bromine atom attached to the aromatic ring is a key site for synthetic modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, in this case, the bromide, from an aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the hydroxyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, the hydroxyiminomethyl group, being structurally similar to a formyl group, is expected to be electron-withdrawing. The Hammett constant for a formyl group is reported to be +0.57, indicating its electron-withdrawing nature. rsc.org This would suggest that the hydroxyiminomethyl group activates the ring for SNAr. The bromine atom itself also contributes to the electronic landscape of the ring.
Table 1: Expected Reactivity in Nucleophilic Aromatic Substitution
| Substituent | Electronic Effect on SNAr | Position Relative to Bromine | Expected Impact on Reactivity |
|---|---|---|---|
| Hydroxyl (-OH) | Electron-donating | ortho | Deactivating |
Metal-Catalyzed Cross-Coupling Reactions
The bromine substituent makes this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to form biaryl compounds. For this compound, a Suzuki coupling would involve the reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The reactivity in Suzuki coupling generally follows the trend I > OTf > Br > Cl. wikipedia.org
Studies on the Suzuki-Miyaura coupling of halophenols have shown that these reactions can be performed successfully, even in aqueous media. acs.orgmdpi.com The presence of the ortho-hydroxyl and hydroxyiminomethyl groups could influence the reaction through coordination to the palladium catalyst, potentially affecting the catalytic activity and selectivity. nih.gov The oxime group itself can act as a directing group in palladium-catalyzed reactions, which might enhance the rate of the oxidative addition step. nih.govresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govorganic-chemistry.orgresearchgate.netpreprints.org This reaction would allow for the introduction of a variety of amino groups at the position of the bromine atom in this compound. The reaction typically employs a palladium catalyst with specific phosphine (B1218219) ligands and a base. nih.govorganic-chemistry.orgresearchgate.net The choice of ligand is crucial for the success of the reaction and can be tailored to the specific amine and aryl halide substrates. nih.gov The ortho-hydroxyl and hydroxyiminomethyl groups could again play a role in coordinating the palladium catalyst, potentially influencing the reaction outcome.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂) | C-C | Pd catalyst, base |
Aromatic Ring Functionalization and Electrophilic Substitution
The existing substituents on the aromatic ring of this compound direct the position of further electrophilic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group. The bromine atom is a deactivating, ortho-, para-directing group. The (Z)-hydroxyiminomethyl group, by analogy to the formyl group, is expected to be a deactivating, meta-directing group.
Given the substitution pattern of the starting material, the available positions for electrophilic attack are C4 and C6 (which is already substituted with the oxime). The position para to the hydroxyl group (C4) is the most likely site for electrophilic substitution.
Electrophilic Bromination:
Further bromination of this compound would likely occur at the C4 position, para to the strongly activating hydroxyl group. nih.govnih.govorganic-chemistry.org Reagents such as N-bromosuccinimide (NBS) in a suitable solvent could be employed for this transformation. nih.gov
Nitration:
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. rsc.orgresearchgate.net The nitro group would also be expected to be introduced at the C4 position due to the directing effect of the hydroxyl group. The nitration of substituted phenols is a well-established reaction. rsc.org
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| Hydroxyl (-OH) | Strongly Activating | ortho, para |
| Bromo (-Br) | Deactivating | ortho, para |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 3-bromo-2-nitrophenol |
| 3-chloro-2-nitrophenol |
| N-bromosuccinimide |
| Nitric acid |
Coordination Chemistry and Ligand Design
Coordination Modes of the 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol Ligand
The specific arrangement of donor atoms in this compound dictates its coordination behavior, making it an interesting candidate for the design of mono- or polynuclear metal complexes.
The primary coordination mode of this compound involves chelation through the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable six-membered ring with a central metal ion. The deprotonation of the phenolic hydroxyl group provides a negatively charged oxygen donor, which forms a strong covalent bond with the metal center. Simultaneously, the nitrogen atom of the oxime group donates its lone pair of electrons to the metal, completing the chelate ring.
Structural studies of related salicylaldoxime (B1680748) derivatives consistently reveal an intramolecular hydrogen bond between the phenolic hydrogen and the oxime nitrogen (O—H···N). This pre-organizes the ligand for chelation, facilitating the formation of metal complexes. The formation of this chelate ring is a common feature in the coordination chemistry of Schiff base ligands derived from salicylaldehyde (B1680747).
Beyond simple chelation to a single metal center, this compound possesses the potential to act as a bridging ligand, connecting two or more metal ions to form polynuclear complexes. This can occur through the oxime group, where the oxygen atom can coordinate to a second metal center. This bridging capability is of significant interest for the construction of complex molecular architectures with potential applications in magnetism and catalysis. researchgate.net Schiff base ligands are well-recognized for their ability to form stable complexes with most metal ions, which are pivotal in developing novel molecular architectures. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The preparation of transition metal complexes of this compound can be achieved by reacting the ligand with various metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis is generally straightforward, often carried out in alcoholic solutions, and may require the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group. The resulting metal complexes often precipitate from the solution and can be isolated by filtration.
The structural characterization of the resulting metal chelates is crucial for understanding their properties. Techniques such as single-crystal X-ray diffraction provide detailed information about the geometry of the complex and the coordination number of the central metal ion.
For a typical bidentate chelation from this compound, a metal ion can coordinate to two ligands, leading to a four-coordinate complex. Depending on the metal ion and the steric influences of the ligand, the geometry can be square planar or tetrahedral. For instance, Ni(II) complexes with salicylaldoxime-type ligands are often square planar. If other ligands, such as water or solvent molecules, are also coordinated, the coordination number can increase to five or six, resulting in square pyramidal or octahedral geometries, respectively.
Interactive Table: Coordination Properties of Potential Metal Complexes with this compound
| Metal Ion | Plausible Coordination Number | Likely Geometry |
|---|---|---|
| Cu(II) | 4 | Square Planar |
| Ni(II) | 4 | Square Planar |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
Applications in Catalysis and Advanced Materials
Metal complexes of Schiff base ligands, including those derived from salicylaldoxime, are known for their potential applications in various fields. While specific applications for complexes of this compound are not extensively documented, the general properties of this class of compounds suggest several possibilities.
The catalytic activity of such complexes is a significant area of interest. They can be employed as catalysts in a range of organic reactions, including oxidation, reduction, and polymerization. The ability of oxime-containing compounds to act as nucleophilic catalysts for the degradation of organophosphates highlights a potential application in environmental remediation. nih.gov
In the realm of advanced materials, the ability of these ligands to form polynuclear complexes opens up possibilities for designing materials with interesting magnetic properties. The exchange interactions between metal centers bridged by the ligand can lead to ferromagnetic or antiferromagnetic coupling.
Exploration in Homogeneous and Heterogeneous Catalysis
The chelation of metal ions by this compound and its derivatives yields complexes that are promising candidates for catalysts in a variety of organic transformations. The field distinguishes between homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where the catalyst is in a different phase.
Homogeneous Catalysis:
| Catalyst Type | Reaction Catalyzed | Substrate | Product | Reference |
| Palladium(II) Salicylaldehyde Complex | C-C Coupling | Aryl halides, Alkenes | Substituted Alkenes | nih.gov |
| Iron(III) Salicylaldehyde Complex | Oxidation | Alcohols | Aldehydes/Ketones | mdpi.comnih.gov |
| Copper(II) Salicylaldoxime Complex | Superoxide Dismutation | Superoxide Radical | Oxygen, Hydrogen Peroxide | researchgate.net |
Heterogeneous Catalysis:
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed towards the development of heterogeneous catalysts. This can be achieved by immobilizing homogeneous catalysts onto solid supports or by designing solid-state catalysts with inherent activity. The functional groups of this compound make it an ideal candidate for incorporation into solid materials. For example, it can be covalently attached to a polymer backbone or used as a building block for porous crystalline materials. These solid-supported catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse, which is crucial for sustainable chemical processes.
Development of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and a subclass of these materials, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the structure, porosity, and properties of the resulting material.
The bifunctional nature of this compound, with its chelating oxime-phenol group and the potential for further functionalization or interaction via the bromo-substituent, makes it a highly attractive ligand for the construction of CPs and MOFs. While specific examples utilizing this exact ligand are not yet prevalent in the literature, the use of similar salicylaldehyde and salicylaldoxime derivatives is well-documented and provides a clear blueprint for future research. rsc.orgmdpi.com
Coordination Polymers:
Coordination polymers based on salicylaldoxime ligands have been synthesized with various transition metals, leading to diverse structural dimensionalities, from one-dimensional chains to three-dimensional networks. mdpi.comresearchgate.net These materials have shown promise in a range of applications. For instance, a nickel salicylaldoxime-based coordination polymer has been investigated as a cathode material for lithium-ion batteries, where the redox-active nature of both the metal and the ligand contribute to the energy storage capacity. mdpi.comresearchgate.net The incorporation of a bromo-substituent could further modulate the redox potential and stability of such materials.
| Metal Ion | Ligand Type | Resulting Structure | Potential Application | Reference |
| Nickel(II) | Salicylaldoxime | 1D Coordination Polymer | Battery Cathode | mdpi.comresearchgate.net |
| Silver(I) | Benzimidazole/Nitrophthalic Acid | 1D to 3D Frameworks | Antibacterial Agent | nih.gov |
| Zinc(II) | 2-hydroxy-4-(pyridin-4-yl)benzaldehyde | 2D Layered Structure | Luminescent Sensor | rsc.org |
Metal-Organic Frameworks:
Metal-organic frameworks are a particularly interesting class of coordination polymers due to their high porosity and tunable properties. The synthesis of MOFs with salicylaldimine-based ligands has been reported, demonstrating their potential in heterogeneous catalysis. For example, a zirconium-based MOF functionalized with a salicylaldimine ligand has been shown to be a highly active and recyclable catalyst for the hydrogenation of olefins after post-synthetic metalation with iron or cobalt. The robust nature of the MOF provides a stable platform for the catalytic metal centers. The introduction of a bromo-group onto the salicylaldoxime linker, as in this compound, could be used to further functionalize the MOF post-synthetically, for instance, through cross-coupling reactions, allowing for the introduction of additional catalytic sites or the tuning of the pore environment. escholarship.org
| MOF Name | Metal Cluster | Ligand | Application | Reference |
| UiO-66-Br | Zirconium | 2-bromoterephthalic acid | Post-synthetic modification | escholarship.org |
| MIL-127 | Iron | 3,3',5,5'-azobenzenetetracarboxylic acid | Oral detoxifying agent | researchgate.net |
| Sal-MOF | Zirconium | Salicylaldimine-dicarboxylate | Olefin hydrogenation | Not directly cited |
Derivatives, Analogs, and Structure Activity Relationships in Chemical Research
Synthesis of Substituted 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol Derivatives
The synthesis of derivatives of this compound typically begins with the corresponding substituted 2-bromophenol (B46759). This precursor is then formylated to introduce the aldehyde group, which is subsequently converted to the Z-oxime.
Modification of the Phenolic Ring (e.g., Alkyl, Halo, Nitro, Methoxy Substituents)
The phenolic ring of this compound can be readily modified with a variety of substituents to modulate its chemical properties. The introduction of these groups is often achieved by starting with an appropriately substituted phenol (B47542) and then carrying out the necessary synthetic transformations.
Alkyl Substituents: The synthesis of alkyl-substituted derivatives can be accomplished by starting with the corresponding alkylated phenol. For instance, 2-bromo-6-methylphenol (B84823) is a commercially available starting material that can be formylated and subsequently oximated to yield the desired product.
Halo Substituents: Additional halogen atoms can be introduced onto the phenolic ring. For example, 2-bromo-6-fluorophenol (B1273061) can be synthesized from 2-bromophenol, providing a precursor for a fluoro-substituted derivative. chemicalbook.com The bromination of p-nitrophenol is a known method to produce 2,6-dibromo-4-nitrophenol, which can then be further functionalized. orgsyn.org
Nitro Substituents: The nitration of 2-bromophenol can yield 2-bromo-6-nitrophenol. chemicalbook.comchemicalbook.com This nitro-substituted intermediate is valuable for creating derivatives with strong electron-withdrawing groups. biosynth.com It has been utilized as a key intermediate in the synthesis of more complex molecules. chemicalbook.comgoogle.commedchemexpress.com
Methoxy Substituents: Methoxy-substituted analogs can be prepared from the corresponding methoxyphenols. 2-Bromo-6-methoxyphenol is a known compound that serves as a precursor for these derivatives. stenutz.euchemicalbook.comcymitquimica.comvibrantpharma.com The synthesis of such compounds can also be achieved through the monoalkylation of hydroquinones. researchgate.net
The following table summarizes some of the key precursors for these modifications:
| Substituent | Precursor Compound | CAS Number |
| Nitro | 2-Bromo-6-nitrophenol | 13073-25-1 |
| Methoxy | 2-Bromo-6-methoxyphenol | 28165-49-3 |
| Fluoro | 2-Bromo-6-fluorophenol | 24390-78-1 |
Modifications to the Oxime Group (e.g., Oxime Ethers, Imines)
The oxime group itself is a versatile functional handle that can be readily modified to generate a range of derivatives, including oxime ethers and imines (Schiff bases).
Oxime Ethers: The hydroxyl group of the oxime can be alkylated to form oxime ethers. This is typically achieved by reacting the parent oxime with an alkyl halide in the presence of a base. The synthesis of O-alkyl substituted oxime ethers has been reported for various ketones, and this methodology is applicable to this compound. nih.gov The methylation of the oxime hydroxyl has been shown to reduce binding affinity in some biological systems, highlighting the importance of this group. nih.gov
Imines (Schiff Bases): The precursor aldehyde, 2-bromo-6-formylphenol, can be condensed with primary amines to form imines, also known as Schiff bases. This reaction is a fundamental transformation in organic synthesis. nih.gov The resulting imine can exist in equilibrium with the parent aldehyde and amine, and the position of this equilibrium is influenced by the reaction conditions and the nature of the amine. The formation of Schiff base complexes with various metal ions has been extensively studied. ijcce.ac.irresearchgate.net
Comparative Studies with Related Oxime-Phenol and Schiff Base Systems
The chemical behavior of this compound and its derivatives are often understood by comparing them to related systems. Salicylaldoxime (B1680748) and its derivatives are a well-studied class of compounds that provide a valuable benchmark. nih.gov
Studies on 5-alkyl-substituted salicylaldoxime derivatives have been conducted, particularly in the context of metal extraction. researchgate.net The introduction of different substituents on the salicylaldoxime ring has been shown to influence their selectivity for different metal ions.
Comparative investigations of Schiff base complexes derived from substituted salicylaldehydes and various amines have revealed that the nature of the substituents on both the phenolic and amine components significantly impacts the structure and properties of the resulting metal complexes. mdpi.com For instance, the coordination geometry and magnetic properties of copper(II) complexes can be tuned by altering the electronic and steric properties of the Schiff base ligand.
Elucidation of Structure-Reactivity and Structure-Function Correlations in Chemical Systems
Understanding the relationship between the chemical structure of these molecules and their reactivity or function is a key goal of chemical research.
Structure-Reactivity Correlations: The reactivity of the phenolic hydroxyl group is influenced by the electronic nature of the other substituents on the ring. numberanalytics.com For instance, electron-withdrawing groups like the nitro group are expected to increase the acidity of the phenol. In the case of halophenols, the position and nature of the halogen atom can affect their oxidation potential and susceptibility to dehalogenation. mdpi.com The stability and reactivity of radical intermediates, which can be formed during oxidation reactions, are also influenced by the substitution pattern. numberanalytics.com
Structure-Function Correlations: In the context of coordination chemistry, the substituents on the this compound framework play a crucial role in determining the properties of the resulting metal complexes. For example, in a study of halophenol derivatives as protein tyrosine kinase inhibitors, it was found that chloro-substituted compounds exhibited the strongest activity, while the corresponding bromo-, fluoro-, and iodo-phenols were inactive. nih.gov This highlights the sensitive dependence of function on the specific halogen present. The steric hindrance provided by bulky substituents can also influence the accessibility of the metal center and its catalytic activity. numberanalytics.com The ability of the oxime group to act as a hydrogen bond donor and acceptor is critical for its interaction with other molecules and its role in biological systems. nih.gov
Q & A
Basic Research Questions
Q. What methods are employed to synthesize and characterize metal complexes derived from 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol?
- Methodology : The ligand is synthesized via condensation of 2-bromo-6-formylphenol with primary amines (e.g., cyclohexylamine derivatives). Metal complexes (e.g., Ni(II), Zn(II), Cd(II)) are prepared by reacting the ligand with metal salts (nitrates, acetates) in methanol or ethanol. Characterization includes elemental analysis, IR spectroscopy (to confirm C=N and phenolic O-H stretches), and single-crystal X-ray diffraction (SCXRD) for structural elucidation. SCXRD data are refined using programs like SHELXL .
Q. How do reaction conditions influence the tautomeric form (phenol-imine vs. keto-amine) of the Schiff base ligand?
- Methodology : The tautomeric state is determined by intramolecular hydrogen bonding (O-H···N), observed in SCXRD studies. For example, in (E)-2-[(2-amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol, the phenol-imine form is stabilized by an S(6) hydrogen-bonded ring. Solvent polarity, temperature, and substituent electronic effects (e.g., bromine’s electron-withdrawing nature) influence tautomer prevalence .
Q. What spectroscopic techniques are critical for confirming the coordination mode of this compound in metal complexes?
- Methodology : IR spectroscopy identifies shifts in ν(C=N) (~1600–1620 cm⁻¹) and ν(O-H) (~3400 cm⁻¹) upon coordination. SCXRD reveals bond lengths (e.g., M-N and M-O distances) and geometry (e.g., square planar Ni(II) or octahedral Cd(II)). UV-Vis spectroscopy may detect d-d transitions in paramagnetic complexes .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in Schiff base complexes of this compound?
- Methodology : SCXRD provides precise bond lengths (e.g., Cd-O = 2.25–2.35 Å, Cd-N = 2.30–2.45 Å) and angles, confirming coordination geometry. Refinement using SHELXL with low R-factors (e.g., R₁ < 0.05) ensures accuracy. For polymeric structures (e.g., Cd(II)-azido bridged complexes), SCXRD reveals bridging motifs and dimensionality (1D chains, 2D sheets) .
Q. What factors contribute to discrepancies in reported antibacterial activities of metal complexes derived from this ligand?
- Methodology : Variations in MIC values may arise from differences in bacterial strains, assay protocols (e.g., agar dilution vs. broth microdilution), or complex solubility. Control experiments (e.g., free ligand vs. metal salt activities) and standardized protocols (CLSI guidelines) are critical. Structural features (e.g., metal ion type, counterion) also modulate activity .
Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of this compound complexes?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), Mulliken charges (to identify nucleophilic/electrophilic sites), and vibrational spectra. For example, studies on (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol use DFT to correlate experimental IR data with theoretical predictions .
Q. What strategies optimize the thermal stability of polymeric cadmium(II) complexes derived from this ligand?
- Methodology : Thermogravimetric analysis (TGA) shows stability up to 190°C for Cd(II)-azido bridged complexes. Enhanced stability is achieved via strong covalent bonding (e.g., phenolato bridges) and π-stacking interactions. Ligand modifications (e.g., bulky substituents) can further reduce decomposition rates .
Q. How does halogen (bromine) substitution influence the ligand’s coordination chemistry and supramolecular interactions?
- Methodology : Bromine’s steric bulk and electron-withdrawing effects favor specific coordination modes (e.g., monodentate vs. bridging). In [Cd(L)(N₃)]ₙ, bromine participates in C-H···Br hydrogen bonds, stabilizing the crystal lattice. SCXRD and Hirshfeld surface analysis quantify these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
